molecular formula C10H16N2O2 B7557857 N-(1-acetylpiperidin-4-yl)prop-2-enamide

N-(1-acetylpiperidin-4-yl)prop-2-enamide

Cat. No.: B7557857
M. Wt: 196.25 g/mol
InChI Key: DUHLJTDEVAXCOQ-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)prop-2-enamide is a synthetic compound that has garnered attention in various fields of scientific research It is structurally related to fentanyl analogues and is known for its potent effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)prop-2-enamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 1-acetylpiperidine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and mass spectrometry are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and potential as a biochemical tool.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)prop-2-enamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other physiological effects. The compound’s structure allows it to fit into the receptor binding site, activating the receptor and initiating a cascade of intracellular events that result in its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetylpiperidin-4-yl)prop-2-enamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These differences can affect its potency, duration of action, and potential side effects .

Properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-10(14)11-9-4-6-12(7-5-9)8(2)13/h3,9H,1,4-7H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHLJTDEVAXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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